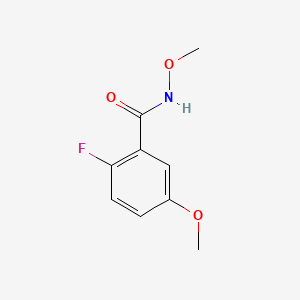

2-Fluoro-N,5-dimethoxybenzamide

説明

2-Fluoro-N,5-dimethoxybenzamide (CAS 2734778-09-5) is a fluorinated benzamide derivative characterized by a fluorine atom at the 2-position, methoxy groups at the N- and 5-positions, and a benzamide backbone.

特性

分子式 |

C9H10FNO3 |

|---|---|

分子量 |

199.18 g/mol |

IUPAC名 |

2-fluoro-N,5-dimethoxybenzamide |

InChI |

InChI=1S/C9H10FNO3/c1-13-6-3-4-8(10)7(5-6)9(12)11-14-2/h3-5H,1-2H3,(H,11,12) |

InChIキー |

RBMVYJTXAHGDRV-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)F)C(=O)NOC |

製品の起源 |

United States |

準備方法

Preparation Methods of 2-Fluoro-N,5-dimethoxybenzamide

General Synthetic Route Overview

The synthesis of 2-Fluoro-N,5-dimethoxybenzamide typically involves the following key steps:

- Introduction of fluorine at the 2-position of the aromatic ring.

- Installation of methoxy groups at the 5-position.

- Formation of the benzamide functionality via condensation or amidation reactions.

These steps can be achieved through various synthetic strategies, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and amide bond formation techniques.

Fluorination Strategies

Direct Fluorination of Aromatic Precursors

One approach to introduce fluorine at the 2-position is direct electrophilic fluorination of appropriately substituted benzene derivatives. However, this method often requires careful control of reaction conditions to achieve regioselectivity and avoid over-fluorination.

Use of Fluoro-Substituted Starting Materials

A more controlled method involves starting from commercially available or synthetically accessible 2-fluoro-substituted aromatic acids or esters. For example, 2-fluoro-5-methoxybenzoic acid derivatives can be used as precursors for the subsequent amidation step.

Installation of Methoxy Groups

The methoxy substituents at the 5-position can be introduced via:

- O-methylation of hydroxy precursors: Starting from 5-hydroxy-substituted aromatic acids or esters, methylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) can yield the 5-methoxy derivative.

- Use of 5-methoxy-substituted starting materials: Commercially available 5-methoxybenzoic acid derivatives can be used directly.

Formation of the Benzamide Group

The benzamide group is typically formed by condensation of the corresponding aromatic acid or ester with ammonia or an amine source. Common methods include:

- Direct amidation of carboxylic acids: Using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the acid and facilitate amide bond formation.

- Ammonolysis of esters: Reaction of esters with aqueous ammonia or methylamine solutions under controlled temperature to yield the benzamide.

For example, a patent describing the preparation of related fluoro-substituted benzamides involves stirring ethyl fluoro-substituted benzoates with aqueous methylamine at 20 °C to 30 °C for several hours, followed by extraction and purification to obtain the benzamide product with good yield.

Representative Synthetic Procedure

A representative synthetic procedure based on literature and patent data is outlined below:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Starting material preparation | 2-fluoro-5-hydroxybenzoic acid or ester | Starting from 2-fluoro-5-hydroxybenzoic acid or its ester derivative. |

| 2. O-Methylation | Methyl iodide or dimethyl sulfate, K2CO3, acetone or DMF, reflux or room temperature | Conversion of hydroxy group to methoxy via methylation. |

| 3. Amidation | Aqueous ammonia or methylamine, room temperature to 50 °C, 5-7 hours | Conversion of ester to benzamide by ammonolysis or direct amidation using coupling agents. |

| 4. Purification | Extraction with ethyl acetate, concentration under reduced pressure, recrystallization | Isolation of pure 2-Fluoro-N,5-dimethoxybenzamide. |

Alternative Synthetic Routes

- Nucleophilic aromatic substitution (SNAr): In cases where a suitable leaving group (e.g., halogen other than fluorine) is present on the aromatic ring, nucleophilic substitution with methoxide ion can install the methoxy group selectively.

- Demethylation and re-methylation strategies: For complex derivatives, selective demethylation of methoxy groups followed by regioselective re-methylation can be employed to achieve substitution patterns.

Analysis of Preparation Methods

Yield and Purity

Reaction Conditions

- Mild temperatures (20 °C to 50 °C) are preferred to avoid side reactions.

- Use of polar aprotic solvents such as dimethylformamide (DMF) or acetone facilitates methylation and amidation steps.

- Controlled pH and stoichiometry are critical for selective substitution and high yield.

Scalability and Practical Considerations

- The described methods are scalable and have been used in industrial settings for related compounds.

- Use of aqueous methylamine solutions for amidation provides a practical and cost-effective approach.

- Handling of fluorinated intermediates requires attention to safety and environmental considerations.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct amidation of 2-fluoro-5-methoxybenzoic acid | 2-fluoro-5-methoxybenzoic acid | Ammonia or methylamine, coupling agents (EDCI, HOBt) | Room temperature to 50 °C, several hours | High selectivity, good yield | Requires coupling agents, cost |

| Ammonolysis of ester | Ethyl 2-fluoro-5-methoxybenzoate | Aqueous methylamine | 20-30 °C, 5-7 hours | Simple, cost-effective | Longer reaction time |

| O-methylation of hydroxy precursor | 2-fluoro-5-hydroxybenzoic acid or ester | Methyl iodide, K2CO3 | Reflux or room temperature | Versatile, widely used | Use of toxic methylating agents |

| SNAr substitution | Halogenated fluoro-substituted benzoate | Sodium methoxide | Elevated temperature | Regioselective methoxy installation | Requires suitable leaving group |

The preparation of 2-Fluoro-N,5-dimethoxybenzamide is well-documented through multiple synthetic routes involving fluorinated aromatic precursors, O-methylation of hydroxy groups, and amidation reactions. The choice of method depends on the availability of starting materials, desired scale, and purity requirements. Amidation via ammonolysis of esters or direct coupling of acids with amines remains the most practical and widely adopted approach, offering good yields and operational simplicity. The use of controlled methylation techniques ensures the selective introduction of methoxy groups at the 5-position.

This comprehensive analysis synthesizes findings from patents and peer-reviewed literature, providing a professional and authoritative perspective on the preparation of this compound.

化学反応の分析

Types of Reactions

2-Fluoro-N,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar solvents.

Major Products Formed

Oxidation: Formation of 2-fluoro-5-methoxybenzaldehyde or 2-fluoro-5-methoxybenzoic acid.

Reduction: Formation of 2-fluoro-N,5-dimethoxyaniline.

Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.

科学的研究の応用

2-Fluoro-N,5-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Fluoro-N,5-dimethoxybenzamide involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The methoxy groups can also play a role in modulating the compound’s overall reactivity and stability.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations:

- Fluorine vs. Bromine : The bromine-substituted analog (CAS 212908-12-8) exhibits higher molecular weight and reactivity (e.g., in nucleophilic substitutions) compared to the fluorine-containing compound . Fluorine’s electronegativity enhances metabolic stability and influences crystal packing via C–H⋯F interactions, as seen in quasi-isostructural polymorphs of related fluorinated benzamides .

- Amino vs. Methoxy Groups: The amino-substituted analog (CAS 5004-88-6) has a lower molecular weight and a higher melting point (143–144°C) due to hydrogen bonding capabilities, which may improve solubility in polar solvents .

- Boronates : 2-Fluoro-N,4-dimethyl-5-(dioxaborolan-2-yl)benzamide (CAS 2495081-44-0) includes a boronate ester, enabling participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the parent compound .

Pharmacological and Material Science Implications

- Fluorine’s Role : Fluorine enhances lipophilicity and membrane permeability while reducing metabolic degradation, making 2-Fluoro-N,5-dimethoxybenzamide a candidate for drug development .

- Polymorphism : Fluorinated benzamides exhibit quasi-isostructural polymorphism, where subtle changes in C–H⋯F interactions yield nearly equi-energetic crystal forms with similar physical properties. This property is critical for pharmaceutical formulation consistency .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Fluoro-N,5-dimethoxybenzamide?

- Methodological Answer : The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a substituted amine. For example, 2-fluoro-5-methoxybenzoyl chloride can react with methoxy-substituted aniline in pyridine under stirring at room temperature. The reaction is monitored via TLC, and purification is achieved through recrystallization (e.g., methanol) or column chromatography. Key parameters include maintaining equimolar ratios of reactants and ensuring anhydrous conditions to avoid hydrolysis of the acyl chloride .

Q. How can spectroscopic techniques confirm the structure of 2-Fluoro-N,5-dimethoxybenzamide?

- Methodological Answer :

- NMR : The NMR spectrum shows distinct signals for methoxy groups ( ppm, singlet) and aromatic protons ( ppm, split due to fluorine coupling). NMR confirms carbonyl ( ppm) and fluorinated aromatic carbons ( ppm).

- IR : A strong carbonyl stretch () appears near , while methoxy C-O vibrations are observed at .

- Mass Spectrometry : The molecular ion peak matches the molecular weight (, MW = 199.18 g/mol) .

Advanced Research Questions

Q. How does quasi-isostructural polymorphism influence the physicochemical properties of 2-Fluoro-N,5-dimethoxybenzamide?

- Methodological Answer : Polymorphs of fluorinated benzamides often exhibit "quasi-isostructural" behavior, where subtle differences in intermolecular interactions (e.g., C–H⋯F hydrogen bonds) lead to distinct crystal packing. Energy framework analysis (using tools like CrystalExplorer) reveals 2D similarity in interaction topologies. For example, polymorphs may show variations in melting points () or solubility due to differences in lattice energies () .

Q. What computational strategies predict the optoelectronic properties of 2-Fluoro-N,5-dimethoxybenzamide?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

Q. How do intermolecular interactions dictate the crystal packing of 2-Fluoro-N,5-dimethoxybenzamide?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。